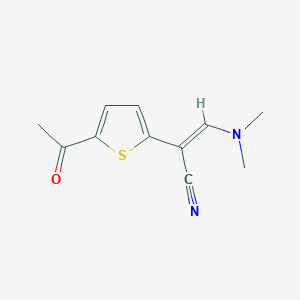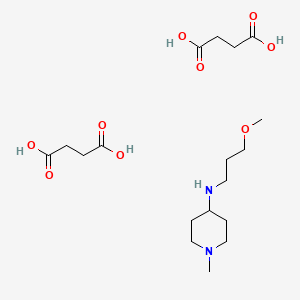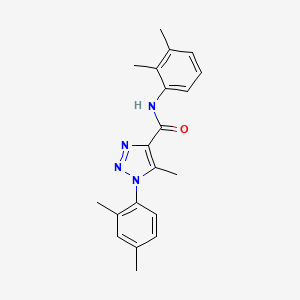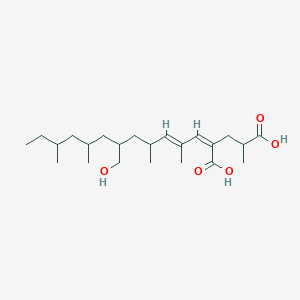
2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile (2-ATDMAC) is a novel compound that has been studied for its potential use in various scientific and medical applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research. In
Scientific Research Applications
Cycloaddition Reactions and Antimicrobial Activities
A study explored the cycloaddition reactions of derivatives of thiazolidinone-4-thiones, including compounds related to 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile, showing significant antimicrobial activities. This implies potential applications in developing antimicrobial agents (Ead, Metwalli, & Morsi, 1990).
Fluorescent Probes in Protein Studies
Another research focused on 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), which selectively labels thiol moieties in proteins. This derivative's quantum yield is enhanced after reacting with thiols, suggesting its utility in studying protein structures and dynamics (Prendergast et al., 1983).
Catalysis in Dimerization Processes
A study demonstrated the use of a binary catalyst system, including a copper compound and isocyanide, to dimerize acrylonitrile to 2-methyleneglutaronitrile. This process has potential applications in synthetic chemistry and material science (Saegusa, Ito, Kinoshita, & Tomita, 1970).
Synthesis of Pyridine and Pyrimidine Derivatives
Research involving 2-aza-1,3-dienes, including a 2-aza-3-(dimethylamino) derivative, demonstrated their reactivity with various electron-deficient dienophiles, yielding pyridine or pyrimidine derivatives. This highlights their relevance in pharmaceutical and organic chemistry (Morel et al., 1996).
Palladium Particle Recovery in Rubber Processing
A study on acrylonitrile butadiene rubber (NBR), used in the automotive industry, involved the use of poly(2-(dimethylamino)ethyl methacrylate) to recover palladium particles. This process is significant in the context of material recycling and environmental protection (Kajiwara, Morisada, Ohto, & Kawakita, 2018).
Reactions with Electrophilic Reagents
Research on ketene-N, S-acetals revealed their reactions with electrophilic reagents, including acrylonitrile, to produce various organic compounds. This study contributes to the understanding of organic reaction mechanisms (Mukaiyama, Aizawa, & Yamaguchi, 1967).
Synthesis of Poly(vinyl acetate)-b-poly(acrylonitrile) Block Copolymers
A significant study in polymer science involved the synthesis of poly(vinyl acetate)-b-poly(acrylonitrile) block copolymers using cobalt-mediated radical polymerization. This research has implications for developing advanced materials with specific properties (Debuigne et al., 2008).
properties
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(14)10-4-5-11(15-10)9(6-12)7-13(2)3/h4-5,7H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBUUJWMKVVZJW-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2671722.png)

![N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2671724.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2671725.png)
![4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2671726.png)

![4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2671729.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2671734.png)
![4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B2671736.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671742.png)